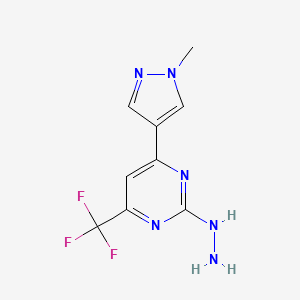

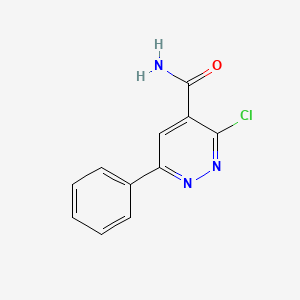

![molecular formula C12H16N4O B2781903 N-环戊基-5H-吡咯并[3,4-d]嘧啶-6(7H)-甲酰胺 CAS No. 2319803-75-1](/img/structure/B2781903.png)

N-环戊基-5H-吡咯并[3,4-d]嘧啶-6(7H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are known for their pronounced cytotoxic activity . They are being explored as potential antitubercular agents and targeted kinase inhibitors (TKIs) .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves a series of steps. For example, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of halogen atoms (such as fluorine, chlorine, bromine, or iodine) in their chemical structure . These atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For instance, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, they are likely to maintain drug-likeness during lead optimization .科学研究应用

Breast Cancer Treatment

Pyrrolo[2,3-d]pyrimidine derivatives have garnered attention for their potential in breast cancer therapy. Ribociclib and palbociclib, both selective CDK4/6 inhibitors, contain active fragments derived from this compound class. Clinical studies have demonstrated that combining ribociclib or palbociclib with endocrine therapy significantly improves progression-free survival (PFS) and overall survival (OS) in estrogen receptor-positive (ER+) advanced breast cancer. These inhibitors are now approved for first-line treatment in combination with aromatase inhibitors .

Antiproliferative Effects on Breast Cancer Cells

Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. Notably, they demonstrate higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, highlighting their potential as novel therapeutic agents .

Structural Confirmation Studies

The benzylidene protons of pyrrolo[2,3-d]pyrimidine derivatives have been detected, providing valuable information for structural confirmation during synthesis .

Therapeutic Interest in Pyridopyrimidine Derivatives

While not specific to N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, it’s worth noting that pyridopyrimidine derivatives, including those with pyrrolo[2,3-d]pyrimidine moieties, have shown therapeutic interest. Researchers have explored various synthetic protocols to prepare these derivatives for potential therapeutic applications .

Biological Activities of Pyrrolopyrazine Derivatives

Although not directly related to the compound , pyrrolopyrazine derivatives (including pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and 6H-pyrrolo[3,4-b]pyrazine) have been investigated for their biological activities. These studies contribute to our understanding of related heterocycles and their potential applications .

Other Unexplored Applications

While the above applications highlight the compound’s relevance, ongoing research may uncover additional uses. Researchers continue to explore its properties in various contexts, including drug discovery, materials science, and chemical biology.

未来方向

属性

IUPAC Name |

N-cyclopentyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c17-12(15-10-3-1-2-4-10)16-6-9-5-13-8-14-11(9)7-16/h5,8,10H,1-4,6-7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIIWFLWXCRSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)

![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)

![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)

![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)

![Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2781839.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781842.png)